3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine

Beschreibung

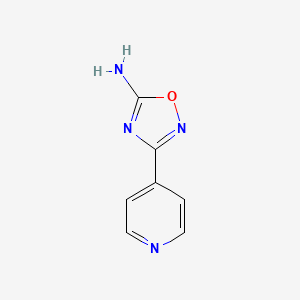

Eigenschaften

CAS-Nummer |

162704-85-0 |

|---|---|

Molekularformel |

C7H6N4O |

Molekulargewicht |

162.15 g/mol |

IUPAC-Name |

3-pyridin-4-yl-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C7H6N4O/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,10,11) |

InChI-Schlüssel |

XMOHGESNXFJGNF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC=C1C2=NOC(=N2)N |

Herkunft des Produkts |

United States |

Synthesis of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine: A Comprehensive Technical Guide on Amidoxime Cyclization Strategies

Abstract

3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine (also known as 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-amine) is a critical heterocyclic building block utilized extensively in medicinal chemistry, serving as an amide bioisostere and a core scaffold in the development of antimicrobial cephem derivatives[1] and target-specific enzyme inhibitors[2]. This whitepaper details the definitive [4+1] heterocyclization methodology required to synthesize this compound, focusing on the mechanistic causality, safety protocols, and self-validating analytical controls necessary for high-yield production.

Retrosynthetic Strategy & Pathway

The construction of the 1,2,4-oxadiazole ring is most efficiently achieved via a [4+1] heterocyclization approach. In this paradigm, an amidoxime intermediate supplies four atoms (O-1, N-2, C-3, and N-4) of the target heterocycle, while a highly electrophilic cyanating agent supplies the C-5 carbon.

For 3-(4-pyridinyl)-1,2,4-oxadiazol-5-amine, the retrosynthetic disconnection leads back to isonicotinamidoxime (N'-hydroxyisonicotinimidamide) and cyanogen bromide (BrCN) . The amidoxime itself is readily accessible via the nucleophilic addition of hydroxylamine to 4-cyanopyridine.

Retrosynthetic pathway for 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine.

Mechanistic Rationale: The [4+1] Heterocyclization

The cyclization of isonicotinamidoxime with BrCN is a cascade reaction driven by precise electron flow and leaving-group dynamics[2].

-

Deprotonation & Activation : The reaction is conducted in a basic medium (e.g., KOH in methanol)[1]. The base selectively deprotonates the oxime hydroxyl group, significantly enhancing its nucleophilicity.

-

Electrophilic Cyanation : The highly nucleophilic oximate oxygen attacks the electrophilic carbon of cyanogen bromide. Bromide acts as an excellent leaving group, resulting in a transient O-cyano amidoxime intermediate.

-

5-exo-dig Cyclization : The adjacent primary amine nitrogen, positioned in close spatial proximity, executes a 5-exo-dig nucleophilic attack on the newly installed nitrile carbon.

-

Tautomerization : The resulting cyclized imine rapidly tautomerizes into the thermodynamically stable, aromatic 5-amino-1,2,4-oxadiazole system[3].

Mechanistic sequence of the BrCN-mediated heterocyclization.

Experimental Methodologies (Step-by-Step)

The following protocols are engineered as self-validating systems, ensuring that researchers can verify intermediate integrity before proceeding to subsequent steps.

Stage 1: Synthesis of Isonicotinamidoxime

Causality Check: Hydroxylamine hydrochloride must be free-based in situ using a mild base (like sodium carbonate) to prevent the hydrolysis of the starting nitrile while ensuring sufficient nucleophilicity of the hydroxylamine[2].

-

Setup : To a solution of 4-cyanopyridine (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq)[2].

-

Reaction : Heat the mixture to reflux for 6–8 hours.

-

In-Process Control (IPC) : Monitor via LC-MS. The disappearance of the 4-cyanopyridine peak ( [M+H]+ 105.0) and the emergence of the amidoxime peak ( [M+H]+ 138.1) validates reaction completion.

-

Workup : Cool the mixture, pour into ice-water, and filter the precipitated solid. Wash with cold water and dry under a vacuum to yield isonicotinamidoxime.

Stage 2: Cyclization via Cyanogen Bromide

Causality Check: Cyanogen bromide is highly volatile and toxic. The reaction must be strictly maintained at ≤ 0 °C to control the exothermic O-cyanation, prevent the degradation of the BrCN, and suppress side reactions[1].

-

Preparation : Dissolve 5.5 g (approx. 40 mmol) of isonicotinamidoxime in 50 mL of methanol containing 4.7 g of KOH[1].

-

Addition : Cool the reaction vessel to 0 °C using an ice-salt bath. Dissolve 5.5 g of BrCN in 15 mL of diethyl ether. Add the BrCN solution dropwise to the amidoxime mixture under vigorous stirring, ensuring the internal temperature does not exceed 0 °C[1].

-

Cyclization : Maintain stirring for 1 hour at 0 °C[1].

-

IPC : Pull an aliquot for LC-MS. The transient O-cyano intermediate is rarely observed; look for the complete disappearance of [M+H]+ 138.1 and the dominant presence of the target oxadiazole at [M+H]+ 163.1.

-

Isolation : Collect the formed crystals by vacuum filtration.

-

Purification : Wash the crystals with a cold 0.5 N KOH aqueous solution to neutralize any residual hydrobromic acid and remove unreacted starting material, followed by a thorough wash with distilled water[1]. Dry under high vacuum.

Comparative Analysis of Cyclization Agents

While BrCN is the classical reagent for this transformation, the inherent toxicity of cyanogen halides has driven the development of alternative [4+1] cyclization strategies. The table below summarizes the quantitative and qualitative data for these methodologies to aid in route selection.

| Cyclization Agent | Reaction Conditions | Yield Range | Mechanistic Pathway | Disadvantages / Safety Profile |

| Cyanogen Bromide (BrCN) | KOH, MeOH/Ether, 0 °C, 1h[1] | 75% – 90% | Direct O-cyanation followed by 5-exo-dig cyclization. | High Toxicity. Requires strict temperature control and fume hood handling[4]. |

| Trichloroacetic Anhydride / NH 3 | 1. Anhydride, 130 °C, 1h2. NH 3 / MeOH, 60 °C[5] | 50% – 65% | Formation of 5-trichloromethyl intermediate, followed by nucleophilic displacement via ammonolysis[5]. | Two-step process. Lower overall yield. Avoids BrCN toxicity. |

| Cyanamide (NH 2 CN) | TBAF/THF or Coupling Agents[3] | 40% – 70% | 1,3-dipolar cycloaddition or direct capture of cyanamide ions[3]. | Often requires complex catalysts or yields unstable 1,2,4-oxadiazol-5-imine tautomers[3]. |

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the synthesized 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine, the following analytical benchmarks must be met:

-

Mass Spectrometry (ESI-LC/MS) : The target molecule possesses a molecular weight of 162.15 g/mol . A prominent [M+H]+ peak at 163.1 m/z is the primary indicator of successful cyclization.

-

Nuclear Magnetic Resonance ( 1 H-NMR) : In DMSO- d6 , the diagnostic signals include a broad singlet integrating for 2 protons (the −NH2 group at the C-5 position) typically appearing between δ 7.50 - 8.20 ppm, and two distinct doublets in the aromatic region corresponding to the para-substituted pyridine ring.

-

Infrared Spectroscopy (IR) : The transformation from amidoxime to oxadiazole is marked by the disappearance of the broad O−H stretch ( ∼ 3200 cm −1 ) and the appearance of strong C=N stretching bands characteristic of the 1,2,4-oxadiazole ring system ( ∼ 1640 cm −1 and 1580 cm −1 ).

Sources

- 1. EP0641797A1 - Cephem derivatives and antimicrobial agents containing the same - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. US3574222A - Preparation of 5-amino-1,2,4-oxadiazoles - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine

Introduction

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the 1,2,4-oxadiazole scaffold is of significant interest due to its diverse pharmacological activities, acting as a versatile building block in medicinal chemistry.[1][2] The specific compound, 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine (Molecular Formula: C₇H₆N₄O), combines the oxadiazole core with a pyridine moiety, a common feature in molecules designed to interact with biological targets. Its derivatives have been explored as potential agents for complex conditions like Alzheimer's disease, highlighting the importance of this structural class.[3]

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine. As direct experimental data for this specific molecule is not widely published, this document serves as a technical whitepaper for researchers, outlining the expected spectroscopic signatures based on first principles and data from analogous structures. We will detail the protocols for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the integration of data for unambiguous structural confirmation will be emphasized, providing a self-validating system for analysis.

Molecular Structure and Predicted Spectroscopic Overview

The foundational step in any analysis is a thorough understanding of the molecule's structure.

-

Molecular Formula: C₇H₆N₄O

-

Monoisotopic Mass: 162.0542 g/mol

-

Key Functional Groups:

-

Aromatic pyridine ring (4-substituted)

-

1,2,4-oxadiazole heterocycle

-

Primary amine (-NH₂)

-

These features dictate the molecule's spectroscopic behavior. The conjugated system of the two linked heterocyclic rings is expected to produce characteristic UV-Vis absorption. The various C-H, N-H, C=N, and C-O bonds will give rise to distinct vibrational modes in the IR spectrum. The unique magnetic environments of the hydrogen and carbon atoms will result in a predictable NMR spectrum, and the molecule's mass and fragmentation pattern will be determined by its overall structure and bond strengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable amine protons.

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[4]

-

Acquire a ¹H NMR spectrum first to assess sample concentration and purity.

-

Subsequently, acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

For unambiguous assignments, consider 2D NMR experiments such as COSY (H-H correlation) and HSQC (H-C correlation).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be highly characteristic due to the symmetry of the 4-substituted pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Pyridine H-2, H-6 | 8.7 - 8.9 | Doublet (d) | ~6 | 2H | Protons ortho to the pyridine nitrogen are significantly deshielded. |

| Pyridine H-3, H-5 | 7.9 - 8.1 | Doublet (d) | ~6 | 2H | Protons meta to the pyridine nitrogen, coupled to H-2/H-6. |

| Amine (-NH₂) | 7.0 - 7.5 | Broad Singlet (br s) | N/A | 2H | Exchangeable protons; chemical shift can vary with concentration and temperature. Appears broad due to quadrupolar relaxation and exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal the unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Oxadiazole C5 (-NH₂) | 165 - 170 | Carbon in an oxadiazole ring attached to a highly electronegative nitrogen and an amino group is strongly deshielded.[5] |

| Oxadiazole C3 (-Pyr) | 160 - 165 | Carbon in an oxadiazole ring attached to the pyridine ring.[5] |

| Pyridine C2, C6 | 150 - 152 | Carbons ortho to the pyridine nitrogen are significantly deshielded. |

| Pyridine C4 | 135 - 140 | The quaternary carbon of the pyridine ring attached to the oxadiazole. |

| Pyridine C3, C5 | 120 - 123 | Carbons meta to the pyridine nitrogen. |

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Predicted IR Absorption Bands

The IR spectrum provides a molecular fingerprint, confirming the presence of key functional groups.[4][6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Amine) | 3300 - 3450 | Medium-Strong | Asymmetric and symmetric stretching of the primary amine group. Often appears as a doublet. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Stretching of sp² C-H bonds on the pyridine ring. |

| C=N Stretch (Ring) | 1630 - 1680 | Medium-Strong | Stretching vibrations from C=N bonds within both the oxadiazole and pyridine rings. |

| C=C Stretch (Ring) | 1580 - 1610 | Medium-Strong | Aromatic ring stretching vibrations. |

| N-H Bend (Amine) | 1550 - 1640 | Medium | Scissoring vibration of the primary amine group. |

| C-O-C Stretch (Ring) | 1050 - 1150 | Strong | Characteristic stretch for the C-O-C linkage within the 1,2,4-oxadiazole ring. |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Ionization Method Selection:

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the source. It will primarily yield the protonated molecule, [M+H]⁺.

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint. Requires the sample to be thermally stable and volatile.[7]

-

-

Instrument Setup:

-

Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain an accurate mass measurement.

-

For ESI, run in positive ion mode.

-

For EI, use a standard electron energy of 70 eV.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion (or protonated molecule). Compare this to the calculated theoretical mass for C₇H₆N₄O to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain further structural insights.

-

Predicted Mass Spectrum (ESI and EI)

-

ESI-HRMS: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 163.0614 . The high-resolution measurement will confirm the molecular formula C₇H₇N₄O⁺.

-

EI-MS: The molecular ion M⁺• at m/z 162 should be observable. Key fragmentation pathways would likely involve the characteristic retro-Diels-Alder (RDA) type cleavage of the 1,2,4-oxadiazole ring, a process well-documented for this class of compounds.[7]

| Ion (m/z) | Proposed Identity | Fragmentation Pathway |

| 162 | [C₇H₆N₄O]⁺• | Molecular Ion (M⁺•) |

| 119 | [C₆H₄N₂O]⁺• | Loss of HCN and N from the oxadiazole ring. |

| 105 | [C₅H₄N-CN]⁺• | Isonicotinonitrile cation radical, from cleavage of the oxadiazole. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation, from cleavage of the C-C bond to the oxadiazole. |

Mass Spectrometry Analysis Workflow

Caption: Workflow for mass spectrometry analysis.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette containing only the solvent. Then, record the sample spectrum over a range of 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Predicted UV-Vis Spectrum

The conjugated system formed by the linked pyridine and oxadiazole rings is expected to result in strong UV absorption. Similar pyridinyl-oxadiazole structures show absorption maxima related to π → π* transitions.[8] An absorption maximum (λₘₐₓ) is predicted in the range of 270-330 nm . The presence of the amino group, an auxochrome, may cause a slight red shift (bathochromic shift) compared to unsubstituted analogues.[9]

Integrated Analysis: A Self-Validating Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. This synergistic approach provides a self-validating system for structural confirmation, which is paramount for scientific integrity.

Caption: Integrated workflow for spectroscopic structure confirmation.

-

MS confirms the elemental composition (C₇H₆N₄O).

-

IR confirms the presence of the amine (-NH₂) and heterocyclic rings.

-

NMR confirms the 4-substituted pyridine pattern and provides the complete carbon-hydrogen framework.

-

UV-Vis confirms the conjugated electronic system.

Together, these techniques leave no ambiguity. If the data from each experiment aligns with the predicted signatures for 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine, the structure is confirmed with a high degree of confidence.

Conclusion

This technical guide establishes a robust, predictive framework for the complete spectroscopic characterization of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine. By detailing standardized protocols and predicting the expected outcomes for NMR, IR, MS, and UV-Vis spectroscopy, we provide researchers and drug development professionals with the necessary tools to verify the synthesis, assess the purity, and confirm the identity of this valuable chemical entity. The integrated, multi-technique approach described herein ensures the highest level of scientific integrity and trustworthiness in the structural elucidation process.

References

-

SpectraBase. pyridine, 4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-. Wiley.

-

Ma, Y., et al. (2001). An Efficient Pyridine- and Oxadiazole-Containing Hole-Blocking Material for Organic Light-Emitting Diodes: Synthesis, Crystal Structure, and Device Performance. ACS Publications.

-

EvitaChem. Buy 3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine (EVT-15181449).

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

-

Gouda, M. A., et al. (2021). Synthesis and Screening of New[1][6][10]Oxadiazole,[6][8][10]Triazole, and[6][8][10]Triazolo[4,3-b][6][8][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules.

-

Kopchuk, D. S., et al. (2018). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry.

-

Bala, S., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International.

-

PubChem. 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine.

-

Al-Saidi, S. F. (2017). A Theoretical Study on the Vibrational and UV/VIS Spectra for the some 1, 3, 4-oxadiazole Derivatives by Using DFT Approach. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

-

Gloor, S. L., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for Onchocerciasis. ACS Medicinal Chemistry Letters.

-

Reva, I., et al. (2022). Structure, IR Spectrum and UV-Induced Photochemistry of a Pyridyl-Substituted 1,3,4-Oxadiazole-Thione in Ar Matrix and Intermolecular Interactions in the Neat Crystalline Phase. The Journal of Physical Chemistry A.

-

Xu, J., et al. (2021). Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. European Journal of Medicinal Chemistry.

-

NextSDS. 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine — Chemical Substance Information.

-

Tikhonova, Z. A., et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank.

-

Fun, H.-K., et al. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E.

-

ResearchGate. (2019). Conformational search, spectral analysis and electronic properties of 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine.

-

Perjesi, P., et al. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of Heterocyclic Chemistry.

-

Al-Masoudi, W. A., et al. (2020). Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. AIP Conference Proceedings.

-

Preprints.org. (2018). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

-

BenchChem. An in-depth technical guide to the mass spectrometry and infrared spectroscopy of 5-pentyl-1,3,4-thiadiazol-2-amine.

-

Reva, I., et al. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules.

Sources

- 1. evitachem.com [evitachem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. researchgate.net [researchgate.net]

- 6. journalspub.com [journalspub.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rjpbcs.com [rjpbcs.com]

- 10. spectrabase.com [spectrabase.com]

Comprehensive Technical Guide on 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine: Synthesis, Mechanisms, and Applications

Executive Summary

The compound 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine (CAS Number: 162704-85-0)[1] is a highly specialized heterocyclic scaffold utilized extensively in medicinal chemistry, energetic materials, and material sciences[2]. Featuring a pyridine ring conjugated to a 1,2,4-oxadiazole core with a primary amine at the 5-position, this molecule serves as a robust building block. The 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere for esters and amides, making it highly valuable in drug development for improving pharmacokinetic profiles[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and self-validating experimental protocols designed for high-yield laboratory production.

Physicochemical Profiling & Structural Analysis

Understanding the structural parameters of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine is critical for predicting its behavior in biological assays and synthetic workflows. The electron-withdrawing nature of the pyridine ring enhances the stability of the oxadiazole system, while the 5-amino group provides a critical hydrogen-bond donor for target engagement[4].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-amine |

| CAS Number | 162704-85-0[1] |

| Molecular Formula | C7H6N4O[4] |

| Monoisotopic Mass | 162.05415 Da[4] |

| Predicted [M+H]+ | m/z 163.06143[4] |

| SMILES String | C1=CN=CC=C1C2=NOC(=N2)N[4] |

Pharmacophore & Logical Relationships

In drug design, the incorporation of the 1,2,4-oxadiazole ring is rarely accidental. It is strategically deployed to circumvent the metabolic liabilities of traditional carbonyl-containing functional groups.

Pharmacophore mapping and bioisosteric properties of the target compound.

As illustrated above, the molecule is a tripartite system. The with 1,2,4-oxadiazoles prevents premature enzymatic cleavage by amidases and esterases in vivo. Furthermore, derivatives of this scaffold have been successfully integrated into antimicrobial agents, such as cephem derivatives, to combat methicillin-resistant Staphylococcus aureus (MRSA)[5].

Mechanistic Synthesis & Experimental Protocols

The most reliable and regioselective route to synthesize 5-amino-1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with a bis-electrophile such as cyanogen bromide (BrCN)[6].

Synthetic workflow for 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine via amidoxime cyclization.

Phase 1: Synthesis of Isonicotinamidoxime (Intermediate)

Rationale: The amidoxime serves as the critical bis-nucleophile. 4-Cyanopyridine is selected because the electron-withdrawing nature of the pyridine ring activates the nitrile carbon, making it highly susceptible to nucleophilic attack by hydroxylamine[7].

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 equivalent of 4-cyanopyridine in absolute ethanol.

-

Reagent Addition: Add a 50% aqueous solution of hydroxylamine (1.5–4.0 eq) to the stirring mixture[7].

-

Thermal Activation (Causality): Heat the mixture to 75°C (reflux)[7]. Why? Thermal energy is required to overcome the activation barrier for the nucleophilic addition of the hydroxylamine nitrogen across the carbon-nitrogen triple bond.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) solvent system. The complete disappearance of the high-Rf nitrile spot and the emergence of a highly polar, UV-active amidoxime spot validates the conversion.

-

Isolation: Cool the mixture to room temperature, concentrate in vacuo, and recrystallize the crude solid from ethanol to afford pure isonicotinamidoxime.

Phase 2: Cyclization to 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine

Rationale: Cyanogen bromide (BrCN) acts as a highly reactive bis-electrophile. The amidoxime oxygen first attacks the cyano carbon of BrCN (O-cyanation), followed by rapid intramolecular cyclization by the amidoxime nitrogen to form the 5-amino-1,2,4-oxadiazole core[6].

Step-by-Step Protocol:

-

Preparation: Dissolve the isolated isonicotinamidoxime (1.0 eq) in methanol containing potassium hydroxide (KOH, 1.1 eq)[6]. Why KOH? The base deprotonates the amidoxime hydroxyl group, significantly enhancing its nucleophilicity.

-

Temperature Control (Causality): Cool the solution strictly to 0°C or lower using an ice-salt bath[6]. Why? BrCN is highly volatile and toxic. Furthermore, the initial O-cyanation is highly exothermic. Maintaining 0°C prevents the thermal degradation of the intermediate O-cyanoamidoxime and suppresses unwanted side reactions such as polymerization.

-

Reagent Addition: Dissolve BrCN (1.1 eq) in a minimal amount of diethyl ether and add it dropwise to the reaction mixture with vigorous stirring[6].

-

Incubation: Stir the reaction mixture for 1 hour at 0°C[6].

-

Self-Validation: The formation of a crystalline precipitate during the reaction indicates successful cyclization. Post-isolation, validate the product using LC-MS. The presence of an [M+H]+ peak at m/z 163.06[4] confirms the target mass, while the absence of the amidoxime mass (m/z 138) validates reaction completion.

-

Purification: Filter the formed crystals. Wash sequentially with a 0.5 N aqueous KOH solution (to neutralize and remove unreacted BrCN and acidic byproducts) and distilled water, then dry under a high vacuum[6].

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized batch, the following analytical benchmarks must be met:

-

Mass Spectrometry (ESI-TOF): Expected [M+H]+ at 163.0614. The predicted collision cross-section (CCS) for the protonated adduct is approximately 130.0 Ų[4].

-

NMR Spectroscopy: The 1H-NMR spectrum (in DMSO-d6) should exhibit characteristic downfield doublets corresponding to the pyridine protons (typically around δ 8.7 and δ 7.8), alongside a broad singlet integrating for two protons (the 5-NH2 group) around δ 7.5–8.0, which exchanges with D2O[8].

References

-

PubChemLite - 162704-85-0 (C7H6N4O) Source: PubChem / University of Luxembourg URL:[Link]

- Cephem derivatives and antimicrobial agents containing the same (EP0641797A1)

-

Combination of Polynitropyrazole and 5-Amino-1,2,4-oxadiazole Derivatives: An Approach to High Performance Energetic Materials Source: Crystal Growth & Design - ACS Publications URL:[Link]

-

Synthesis of sterically hindered 3-(azolyl)pyridines Source: Semantic Scholar (Chemistry of Heterocyclic Compounds) URL:[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 162704-85-0 (C7H6N4O) [pubchemlite.lcsb.uni.lu]

- 5. EP0641797A1 - Cephem derivatives and antimicrobial agents containing the same - Google Patents [patents.google.com]

- 6. EP0641797A1 - Cephem derivatives and antimicrobial agents containing the same - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

potential therapeutic targets for 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine

Abstract

The 1,2,4-oxadiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities. This guide focuses on a specific, yet under-investigated molecule: 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine. While direct pharmacological data for this compound is sparse, the established therapeutic relevance of its structural class provides a fertile ground for targeted investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a series of potential therapeutic targets and providing detailed, field-proven methodologies for their validation. We will explore potential applications in oncology, neurodegenerative diseases, and inflammation, grounded in the rich literature of 1,2,4-oxadiazole pharmacology. Our approach is not merely to list possibilities, but to provide the causal logic behind experimental choices, ensuring a self-validating system of inquiry.

Introduction: The Promise of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its prevalence in medicinal chemistry is due to its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisostere for amide and ester groups. This scaffold is present in a wide array of compounds with demonstrated efficacy in anticancer, antimicrobial, antidiabetic, anti-inflammatory, and neuroprotective applications.[1][2] The subject of this guide, 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine, combines the versatile oxadiazole core with a pyridine ring, a common feature in many bioactive molecules that can influence solubility, receptor binding, and pharmacokinetic properties. The amine substitution at the 5-position further provides a key site for hydrogen bonding interactions with biological targets.

Given the broad therapeutic potential of 1,2,4-oxadiazole derivatives, a systematic investigation into the specific activities of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine is warranted. This guide will propose several high-priority therapeutic avenues and the corresponding molecular targets, along with detailed protocols for their experimental validation.

Potential Therapeutic Avenue I: Oncology

The antiproliferative activity of 1,2,4-oxadiazole derivatives against various cancer cell lines is well-documented.[3][4] For instance, certain triaryl oxadiazoles have demonstrated cytotoxic effects in MCF-7 (breast cancer), AGS (gastric cancer), and HT-29 (colon cancer) cell lines.[3] Therefore, a primary avenue of investigation for 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine should be its potential as an anticancer agent.

Proposed Initial Target: Broad-Spectrum Cytotoxicity

The initial step is to assess the compound's general cytotoxic and antiproliferative effects across a panel of cancer cell lines. This phenotypic screening approach provides a broad overview of its potential and can guide further mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, AGS, HT-29) and a non-cancerous cell line (e.g., NIH3T3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Example IC50 Values

| Cell Line | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |

| MCF-7 | To be determined | ~1.5 |

| AGS | To be determined | ~2.0 |

| HT-29 | To be determined | ~1.8 |

| NIH3T3 | To be determined | >10 |

Workflow for Cytotoxicity Screening

Caption: Workflow for MTT-based cytotoxicity screening.

Potential Therapeutic Avenue II: Neurodegenerative Diseases

Several 1,2,4-oxadiazole derivatives have shown promise as multi-target agents for Alzheimer's disease (AD).[5] Key targets in AD pathology include cholinesterases, monoamine oxidase B (MAO-B), and glycogen synthase kinase 3β (GSK-3β).[5][6] The pyridinyl moiety of our target compound is a common feature in many CNS-active drugs, suggesting potential blood-brain barrier permeability.

Proposed Targets in Alzheimer's Disease

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in symptomatic AD treatment.

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can reduce oxidative stress and neuroinflammation.

-

Glycogen Synthase Kinase 3β (GSK-3β): This enzyme is implicated in the hyperphosphorylation of tau protein, a hallmark of AD.[6]

Experimental Protocols: Enzyme Inhibition Assays

A. Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), AChE or BuChE enzyme, and Tris-HCl buffer.

-

Procedure: In a 96-well plate, mix the buffer, enzyme, and various concentrations of the test compound. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add DTNB and the substrate (ATCI or BTCI) to start the reaction.

-

Measurement: Monitor the increase in absorbance at 412 nm for 5 minutes. The rate of reaction is proportional to the enzyme activity.

-

Analysis: Calculate the percentage of inhibition and determine the IC50 value. Donepezil can be used as a positive control.

B. MAO-B Inhibition Assay

-

Reagents: Human recombinant MAO-B, a suitable substrate (e.g., benzylamine), and a detection reagent that measures hydrogen peroxide production (e.g., Amplex Red).

-

Procedure: Pre-incubate MAO-B with the test compound in a 96-well plate.

-

Reaction Initiation: Add the substrate and detection reagent.

-

Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

-

Analysis: Determine the IC50 from the dose-response curve. Selegiline can be used as a positive control.

C. GSK-3β Inhibition Assay

-

Reagents: Recombinant human GSK-3β, a specific peptide substrate (e.g., a phosphopeptide), and ATP. Use a kinase assay kit (e.g., Kinase-Glo®) that measures ATP consumption.

-

Procedure: In a 96-well plate, incubate GSK-3β, the test compound, the peptide substrate, and ATP.

-

Measurement: After incubation, add the kinase detection reagent, which generates a luminescent signal inversely proportional to the amount of ATP consumed (and thus, kinase activity).

-

Analysis: Calculate the percentage of inhibition and determine the IC50. A known GSK-3β inhibitor (e.g., CHIR-99021) should be used as a positive control.

Signaling Pathways in Alzheimer's Disease

Caption: Potential targets in Alzheimer's disease pathology.

Potential Therapeutic Avenue III: Anti-inflammatory and Neuroprotective Effects

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[4] Activation of this pathway is a promising strategy for treating a range of chronic and neurodegenerative diseases. Some 1,2,4-oxadiazole derivatives have been identified as activators of the Nrf2/ARE (Antioxidant Responsive Element) pathway.[4]

Proposed Target: Nrf2 Pathway Activation

Investigating whether 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine can activate the Nrf2 pathway would be a valuable step in assessing its potential as an anti-inflammatory and neuroprotective agent.

Experimental Protocol: ARE-Luciferase Reporter Assay

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

-

Cell Line: Use a stable cell line, such as human hepatoma (HepG2) cells, transfected with a plasmid containing the firefly luciferase gene driven by an ARE promoter.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate and, after 24 hours, treat them with various concentrations of the test compound for 18-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to control for cytotoxicity. Express the results as fold activation relative to the vehicle control and determine the EC50 (half-maximal effective concentration).

Nrf2 Signaling Pathway

Caption: Simplified Nrf2 activation pathway.

Conclusion and Future Directions

This guide outlines a strategic, evidence-based approach to exploring the therapeutic potential of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine. By leveraging the known pharmacology of the 1,2,4-oxadiazole scaffold, we have identified high-probability targets in oncology, neurodegeneration, and inflammation. The detailed experimental protocols provided herein offer a clear and actionable path for researchers to validate these hypotheses. Positive results from these initial in vitro screens would justify progression to more complex cellular models, in vivo efficacy studies, and ultimately, lead optimization efforts. The journey from a promising scaffold to a clinically viable therapeutic is long, but it begins with rigorous, well-designed, and logically-grounded preclinical investigation.

References

-

Khasawneh, H. E. N., Alrikabi, A. A. A., AL-Erjan, A. M., Kadham, M. J., Al-Aouadi, R. F. A., Lakshmaiya, N., Muhayyo, R., Bräse, S., & Farhan, H. M. (2025). Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. KITopen. [1]

-

Khasawneh, H. E. N., et al. (2026). Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchGate. [2]

-

Amini, M., et al. (2015). Synthesis, Molecular Docking Study, and Cytotoxic Activity of 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole. PubMed. [Link][3]

-

Various Authors. (n.d.). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. [Link][5]

-

Various Authors. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link][4]

-

Various Authors. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link][7]

-

Li, Z., et al. (2021). Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. PubMed. [Link][6]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

Goyal, P. K., et al. (2021). Synthesis of Some Novel Oxadiazole, Thiadiazole and TriazoleDerivatives of N-(2-methyl-5-aminophenyl)-4-(3- pyridyl)-2-pyrimidine amine as Potential Cytotoxic Agents. ResearchGate. [Link]

-

Zhu, X., et al. (2020). Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. BMC Chemistry. [Link]

-

PubChem. (n.d.). PubChem. [Link]

-

Various Authors. (n.d.). recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. ARKIVOC. [Link]

Sources

- 1. Unveiling the therapeutic potential of 1,2,4-oxadiazole deriva... [publikationen.bibliothek.kit.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Molecular Docking Study, and Cytotoxic Activity of 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

in silico modeling of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine

Title: In Silico Modeling of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine: A Comprehensive Computational Workflow for Amide Bioisosteres

Executive Summary

The compound 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine represents a highly functionalized, privileged scaffold in modern medicinal chemistry. The 1,2,4-oxadiazole core is widely deployed as a metabolically stable bioisostere for ester and amide linkages[1]. By flanking this core with a 4-pyridinyl group and a 5-amine moiety, researchers generate a rigid, planar system capable of bidentate hydrogen bonding. This technical guide provides a rigorous, self-validating in silico workflow for modeling this fragment, transitioning from quantum mechanical (QM) parameterization to molecular dynamics (MD) and ADMET profiling.

The Rationale: Structural Causality and Bioisosterism

Before initiating computational workflows, a Senior Application Scientist must define the causality behind the molecule's design. Why utilize 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine?

-

Overcoming Hydrolytic Liability: Native amide bonds are highly susceptible to enzymatic cleavage by amidases and peptidases. The 1,2,4-oxadiazole ring mimics the spatial arrangement and electronic distribution of an amide but is entirely resistant to hydrolytic degradation[2].

-

Target Engagement (Pharmacophore Mapping):

-

Pyridine Nitrogen (pKa ~5.2): At physiological pH (7.4), this nitrogen remains unprotonated, acting as an optimal hydrogen bond acceptor for kinase hinge regions (e.g., the backbone NH of Methionine or Cysteine).

-

5-Amine Group: Acts as a strong hydrogen bond donor. Due to resonance with the oxadiazole ring, this amine exhibits significant sp2 character, locking it into a planar conformation rather than a pyramidal one.

-

Fig 1. Logical framework for 1,2,4-oxadiazole bioisosteric replacement.

Quantum Mechanical (QM) Profiling & Parameterization

Empirical force fields often fail to accurately capture the delocalized π -electron systems and rotational barriers between the pyridine and oxadiazole rings. Therefore, QM profiling is a mandatory first step.

Step-by-Step QM Protocol

-

Initial Conformational Search: Generate 3D coordinates from the SMILES string (c1ccncc1-c2noc(n2)N). Use Molecular Mechanics (MMFF94) to sample the dihedral angle between the two rings.

-

Geometry Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-311G(d,p) basis set.

-

Causality: B3LYP/6-311G(d,p) provides an optimal balance between computational cost and accuracy for heterocyclic resonance structures, ensuring the 5-amine is correctly modeled as planar.

-

-

Electrostatic Potential (ESP) Mapping: Calculate the ESP to derive Restrained Electrostatic Potential (RESP) charges.

-

Causality: Standard AM1-BCC charges underestimate the polarization of the oxadiazole ring. QM-derived RESP charges provide a highly accurate electrostatic map, which is critical for calculating binding free energies later.

-

-

Self-Validation Check: Compare the QM-calculated dipole moment against experimental literature for similar oxadiazoles. A deviation of < 10% validates the electronic parameterization.

Fig 2. Quantum Mechanical (QM) workflow for ligand parameterization.

Molecular Docking and Pharmacophore Mapping

Docking translates the QM-optimized ligand into a biological context.

Step-by-Step Docking Protocol

-

Protein Preparation: Import the target crystal structure. Remove crystallographic waters (unless bridging), assign bond orders, and optimize the hydrogen bond network at pH 7.4.

-

Causality: The protonation state of active site histidines (HIP vs. HIE/HID) dictates the hydrogen bond donor/acceptor topology. A mismatch here will artificially repel the pyridine nitrogen of the ligand, yielding false-negative docking scores.

-

-

Grid Generation: Define a bounding box (e.g., 20 Å × 20 Å × 20 Å) centered on the active site.

-

Docking Execution: Run Extra Precision (XP) docking using a rigid receptor but flexible ligand sampling.

-

Self-Validation Check: Re-dock the native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å, the grid and preparation parameters are validated.

Table 1: Pharmacophore Interaction Profile

| Functional Group | Electronic Nature | Primary Target Interaction | Pharmacological Benefit |

| 4-Pyridinyl Nitrogen | H-Bond Acceptor | Kinase Hinge Region (Backbone NH) | Anchors the molecule in ATP-binding sites. |

| 1,2,4-Oxadiazole Core | Aromatic / Rigid | Hydrophobic Pocket ( π−π stacking) | Replaces labile amides; enforces binding vector. |

| 5-Amine Group | H-Bond Donor | Solvent-exposed residues / Acidic side chains | Enhances target specificity and aqueous solubility. |

Molecular Dynamics (MD) & Thermodynamic Profiling

Docking provides a static snapshot; MD evaluates the dynamic stability of the bioisosteric replacement over time and accounts for desolvation penalties.

Step-by-Step MD Protocol

-

Topology Generation: Parameterize the ligand using the General Amber Force Field 2 (GAFF2) combined with the QM-derived RESP charges. Assign the ff19SB force field to the protein.

-

Solvation & Ionization: Place the complex in a cubic box with a 12 Å padding. Solvate with TIP3P water molecules and neutralize with 0.15 M NaCl.

-

Causality: Physiological salt concentration is critical to accurately screen electrostatic interactions, particularly if the target pocket contains solvent-exposed charged residues.

-

-

Minimization & Equilibration: Perform 5,000 steps of steepest descent minimization. Follow with 100 ps of NVT (constant volume/temperature at 300 K) using the Langevin thermostat, then 100 ps of NPT (constant pressure/temperature at 1 atm).

-

Production Run: Execute a 100 ns to 1 μ s production run using a GPU-accelerated engine (e.g., PMEMD.cuda or GROMACS).

-

Self-Validation Check: Monitor the potential energy and density during NPT equilibration. A plateau with fluctuations < 1% over the final 50 ps confirms thermodynamic stability prior to the production run.

Fig 3. Molecular Dynamics (MD) simulation pipeline for complex stability.

Table 2: Key MD Trajectory Analysis Metrics

| Metric | Acceptable Threshold | Causality / Interpretation |

| Ligand RMSD | ≤ 2.5 Å (Plateaued) | Indicates the ligand remains stable in the predicted binding pose. Continuous rising indicates a false-positive docking result. |

| Protein RMSF | < 3.0 Å (Loop regions excluded) | Measures target flexibility. High RMSF in the binding pocket suggests the ligand induces destabilization. |

| MM/GBSA ΔGbind | < -30 kcal/mol | Estimates the true binding free energy, accounting for the desolvation penalty of the highly polar oxadiazole and amine groups. |

In Silico ADMET Profiling

The primary motivation for utilizing 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine is to optimize pharmacokinetics. The oxadiazole ring modulates lipophilicity and topological polar surface area (TPSA), directly impacting Blood-Brain Barrier (BBB) permeability and oral bioavailability[1].

Table 3: Comparative ADMET Profile (Theoretical Amide vs. Oxadiazole Bioisostere)

| Property | Standard Amide Linkage | 1,2,4-Oxadiazole Bioisostere | Impact on Drug Development |

| Metabolic Half-Life ( t1/2 ) | Short (< 1 hr) | Prolonged (> 4 hrs) | Prevents rapid clearance by hepatic amidases[2]. |

| LogP (Lipophilicity) | Lower | Moderately Higher | Improves passive membrane permeability. |

| Hydrogen Bond Donors | 1 (Amide NH) | 2 (5-Amine NH2 ) | Modifies target specificity and solubility. |

| TPSA | ~29 Å 2 | ~65 Å 2 | Keeps the molecule within Lipinski's Rule of 5 for oral bioavailability. |

Conclusion

The requires a rigorous, multi-tiered approach. Because the 1,2,4-oxadiazole ring is highly polarized and its 5-amine substituent exhibits resonance-driven planarity, empirical force fields alone are insufficient. By anchoring the workflow in QM-derived RESP charges, validating docking poses through strict protonation state control, and confirming stability via MD simulations, researchers can confidently leverage this fragment as a highly stable, potent bioisostere in drug discovery pipelines.

References

-

Camci, M. T., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638.[Link]

Sources

discovery and history of 1,2,4-oxadiazole compounds

An In-depth Technical Guide to the Discovery, History, and Application of 1,2,4-Oxadiazole Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the 1,2,4-oxadiazole scaffold, from its initial discovery to its current prominence in modern drug development. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry who seek a deeper understanding of the synthesis, properties, and applications of this important heterocyclic system.

Part 1: The Genesis and Evolution of a Privileged Scaffold

The Initial Discovery: A Serendipitous Beginning

The history of the 1,2,4-oxadiazole ring system begins in the late 19th century. In 1884, German chemists Ferdinand Tiemann and P. Krüger reported the first synthesis of a compound containing this novel heterocycle. Their pioneering work involved the thermal dehydration of benzamidoxime acetate, which yielded 3,5-diphenyl-1,2,4-oxadiazole. This initial synthesis, while groundbreaking, was mechanistically not fully understood at the time and required harsh reaction conditions. The reaction proceeded through the acylation of the amidoxime followed by a cyclodehydration step. This fundamental transformation laid the groundwork for what would become a century of synthetic exploration and development.

Early Developments and Mechanistic Insights

For several decades following its discovery, the 1,2,4-oxadiazole remained a chemical curiosity, with research primarily focused on understanding its fundamental properties and reactivity. Early synthetic methods were often characterized by low yields and limited substrate scope. A significant step forward was the development of methods that allowed for the pre-formation of an O-acyl amidoxime intermediate, which could then be cyclized under thermal or acidic conditions. This two-step approach offered better control over the reaction and improved access to a wider range of substituted 1,2,4-oxadiazoles.

The Rise to Prominence in Medicinal Chemistry

The latter half of the 20th century marked a turning point for the 1,2,4-oxadiazole. As the field of medicinal chemistry matured, so did the appreciation for this unique scaffold. Researchers began to recognize the 1,2,4-oxadiazole ring as a versatile bioisostere for amide and ester functionalities. This is a critical concept in drug design, as the replacement of metabolically labile groups with more stable isosteres can significantly improve a drug candidate's pharmacokinetic profile, including its metabolic stability and oral bioavailability. The 1,2,4-oxadiazole's rigid, planar structure also provides a well-defined orientation for substituents, allowing for precise interactions with biological targets.

Part 2: Synthetic Strategies for 1,2,4-Oxadiazole Construction

The synthesis of 1,2,4-oxadiazoles has evolved considerably from the early methods. Modern approaches are characterized by milder reaction conditions, higher yields, and greater functional group tolerance, making them amenable to the demands of contemporary drug discovery, including high-throughput synthesis and library generation.

The Classical Approach: Acylation and Cyclodehydration of Amidoximes

The most common and enduring method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration.

Experimental Protocol: A Representative Two-Step Synthesis

Step 1: Acylation of the Amidoxime

-

To a solution of the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, pyridine; 1.2 eq).

-

The mixture is cooled to 0 °C in an ice bath.

-

The acylating agent (e.g., an acid chloride or anhydride; 1.1 eq) is added dropwise to the cooled solution.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amidoxime.

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude O-acyl amidoxime.

Step 2: Cyclodehydration to the 1,2,4-Oxadiazole

-

The crude O-acyl amidoxime is dissolved in a high-boiling point solvent (e.g., toluene, xylene).

-

The solution is heated to reflux (typically 110-140 °C) for 4-12 hours, with reaction progress monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.

Modern One-Pot Syntheses

To streamline the synthesis and improve efficiency, numerous one-pot procedures have been developed. These methods combine the acylation and cyclization steps into a single operation, avoiding the isolation of the intermediate O-acyl amidoxime.

Coupling Reagent-Mediated One-Pot Synthesis

This approach utilizes peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for reaction with the amidoxime. The subsequent cyclization is often promoted by heating.

Experimental Protocol: A One-Pot EDC-Mediated Synthesis

-

To a stirred solution of the carboxylic acid (1.0 eq), amidoxime (1.1 eq), and a coupling agent such as EDC (1.2 eq) in a suitable solvent (e.g., dimethylformamide) is added a catalyst, such as 4-dimethylaminopyridine (DMAP; 0.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the O-acyl amidoxime intermediate.

-

The temperature is then raised to 80-120 °C and the reaction is stirred for an additional 6-16 hours to effect cyclodehydration.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Synthesis of 3- and 5-Monosubstituted 1,2,4-Oxadiazoles

While 3,5-disubstituted 1,2,4-oxadiazoles are the most common, methods also exist for the synthesis of monosubstituted derivatives, which can be valuable building blocks for further functionalization.

-

3-Substituted-1,2,4-oxadiazoles: These can be prepared from amidoximes and orthoesters.

-

5-Substituted-1,2,4-oxadiazoles: These are accessible through the reaction of N-hydroxy-amidines with acylating agents.

Visualization of Synthetic Pathways

Caption: Comparison of two-step and one-pot synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles.

Part 3: Therapeutic Applications and Biological Significance

The versatility of the 1,2,4-oxadiazole scaffold is evident in the wide range of biological activities exhibited by its derivatives. This has led to its incorporation into numerous drug discovery programs across various therapeutic areas.

1,2,4-Oxadiazoles in Oncology

Several 1,2,4-oxadiazole-containing compounds have been investigated as potential anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Ataluren (Translarna™): While not a classical oncology drug, ataluren is a notable example of a 1,2,4-oxadiazole-containing therapeutic. It promotes the read-through of premature stop codons and has been approved for the treatment of Duchenne muscular dystrophy. Its mechanism has also been explored in the context of nonsense mutation-driven cancers.

Applications in Infectious Diseases

The 1,2,4-oxadiazole nucleus is present in a number of compounds with activity against bacterial, fungal, and viral pathogens.

Central Nervous System (CNS) Disorders

The favorable physicochemical properties of the 1,2,4-oxadiazole ring, including its ability to cross the blood-brain barrier, have made it an attractive scaffold for the development of CNS-active agents. Derivatives have shown promise as ligands for various receptors and enzymes in the brain.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring has been a cornerstone of medicinal chemistry campaigns. The ability to tune the electronic and steric properties of these substituents allows for the optimization of potency, selectivity, and pharmacokinetic parameters.

Data Presentation: Biological Activities of Representative 1,2,4-Oxadiazole Derivatives

| Compound Class | Therapeutic Area | Mechanism of Action (Example) |

| Substituted Phenyl-1,2,4-oxadiazoles | Oncology | Enzyme Inhibition (e.g., Kinases) |

| Bicyclic 1,2,4-Oxadiazole Derivatives | CNS Disorders | Receptor Modulation (e.g., GPCRs) |

| Fused 1,2,4-Oxadiazole Systems | Infectious Diseases | Inhibition of Microbial Growth |

Visualization of the 1,2,4-Oxadiazole as a Bioisostere

Caption: The 1,2,4-oxadiazole ring as a bioisosteric replacement for amide and ester groups.

Part 4: Future Directions and Outlook

The discovery and development of 1,2,4-oxadiazole chemistry represent a fascinating journey from a laboratory curiosity to a cornerstone of modern medicinal chemistry. The ongoing development of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern the biological effects of these compounds, ensures that the 1,2,4-oxadiazole scaffold will continue to be a rich source of new therapeutic agents for years to come. Future research is likely to focus on the development of more sustainable and efficient synthetic methods, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation 1,2,4-oxadiazole-based drugs.

References

-

Tiemann, F., & Krüger, P. (1884). Ueber die Einwirkung von Benzamidoxim auf Essigsäureanhydrid. Berichte der deutschen chemischen Gesellschaft, 17(2), 1685-1698. [Link]

-

Pace, A., & Pierro, P. (2009). 1,2,4-Oxadiazole: a versatile scaffold for drug discovery. Expert Opinion on Drug Discovery, 4(11), 1137-1165. [Link]

Application Note: Synthesis and Isolation of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine via Electrophilic Cyanation

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The 1,2,4-oxadiazole ring is a privileged pharmacophore in medicinal chemistry, frequently serving as a robust bioisosteric replacement for amide and ester functionalities to improve metabolic stability and modulate pharmacokinetic properties[1]. Specifically, 5-amino-substituted 1,2,4-oxadiazoles are highly valuable building blocks for developing novel therapeutics[2].

This application note details a highly efficient, field-proven protocol for synthesizing 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine . By leveraging a base-mediated [4+1] cyclization strategy between isonicotinamidoxime and cyanogen bromide, this method ensures high-yield C-N bond formation and subsequent cyclodehydration. The protocol described herein is designed as a self-validating system, ensuring that stoichiometric ratios, temperature controls, and mechanistic pathways are explicitly justified to guarantee reproducibility[3].

Mechanistic Rationale & Pathway

The construction of the 1,2,4-oxadiazole core from an amidoxime precursor follows a highly predictable [4+1] synthetic route. The reaction proceeds via a two-stage mechanism:

-

Base-Mediated Activation & Electrophilic Addition: Isonicotinamidoxime possesses a hydroxyl group with a relatively high pKa. The introduction of a strong base (Potassium Hydroxide, KOH) ensures complete deprotonation, yielding a highly nucleophilic amidoximate anion. This anion rapidly attacks the electrophilic carbon of cyanogen bromide (BrCN), forming a transient O-cyanated intermediate and releasing a bromide leaving group.

-

Intramolecular Cyclodehydration: The adjacent primary amine of the intermediate undergoes an intramolecular nucleophilic attack on the newly introduced nitrile carbon. This drives a rapid cyclodehydration-type ring closure, which tautomerizes to form the stable, aromatic 5-amino-1,2,4-oxadiazole core.

Figure 1: Mechanistic pathway for the [4+1] cyclization of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine.

Experimental Protocol

Safety Precautions

-

Cyanogen Bromide (BrCN): Highly toxic, volatile (bp 61 °C), and a severe lachrymator. It must be handled exclusively inside a certified fume hood using appropriate PPE.

-

Temperature Control: The O-cyanation step is exothermic. Strict adherence to 0 °C is mandatory to prevent the volatilization of BrCN and to suppress competing N-cyanation or thermal degradation pathways.

Step-by-Step Methodology

The following procedure is adapted from validated patent literature to ensure high fidelity and yield[3].

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.5 g of isonicotinamidoxime in 50 mL of anhydrous methanol.

-

Base Addition: Slowly add 4.7 g of Potassium Hydroxide (KOH) to the methanol solution. Stir until completely dissolved. Cool the reaction vessel to 0 °C using an ice-water bath.

-

Electrophilic Cyanation: In a separate vial, dissolve 5.5 g of Cyanogen Bromide (BrCN) in 15 mL of diethyl ether. Transfer this solution to an addition funnel.

-

Dropwise Addition: Add the BrCN/ether solution dropwise to the stirring amidoximate mixture over 15–20 minutes, strictly maintaining the internal temperature at or below 0 °C.

-

Cyclization: Once the addition is complete, maintain the reaction at 0 °C and stir for exactly 1 hour. During this time, the O-cyanated intermediate will undergo spontaneous ring closure, and the final product will begin to precipitate as crystalline solids.

-

Isolation: Collect the formed crystals via vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake sequentially with 30 mL of a cold 0.5 N KOH aqueous solution (to remove unreacted starting materials and neutralize residual HBr), followed by 50 mL of distilled water. Dry the product under a high vacuum to yield the pure 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine.

Figure 2: Experimental workflow for synthesizing 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine.

Quantitative Data & Self-Validating Metrics

The stoichiometry of this reaction is a self-validating system. The use of 2.1 equivalents of KOH is not arbitrary; exactly 1.0 equivalent is consumed to deprotonate the amidoxime, while another 1.0 equivalent acts as an acid scavenger to neutralize the hydrobromic acid (HBr) generated during the substitution step. The slight 0.1 eq excess maintains the basic pH required to drive the intramolecular cyclization[3].

Table 1: Stoichiometry and Reaction Parameters

| Reagent | MW ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents | Functional Role |

| Isonicotinamidoxime | 137.14 | 5.5 | 40.1 | 1.0 | Substrate (Nucleophile) |

| Potassium Hydroxide | 56.11 | 4.7 | 83.8 | 2.1 | Base / Acid Scavenger |

| Cyanogen Bromide | 105.92 | 5.5 | 51.9 | 1.3 | Electrophile (C5 source) |

Analytical Characterization

To verify the structural integrity of the synthesized 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine, the following analytical metrics should be observed:

Table 2: Expected Analytical Characterization Data

| Analytical Method | Expected Signals / Observations | Structural Correlation |

| LC-MS (ESI+) | m/z 163.1 [M+H]⁺ | Confirms the exact mass of C₇H₆N₄O (Calculated: 163.06). |

| ¹H NMR (DMSO-d₆) | ~8.75 ppm (2H, d, J = 6.0 Hz) | Pyridine ring protons (adjacent to nitrogen). |

| ~7.85 ppm (2H, d, J = 6.0 Hz) | Pyridine ring protons (adjacent to oxadiazole). | |

| ~8.10 ppm (2H, s, broad) | Primary amine (-NH₂) protons at the C5 position. | |

| IR Spectroscopy | ~3300 - 3100 cm⁻¹ | N-H stretching vibrations (primary amine). |

| ~1640 cm⁻¹ | C=N stretching of the oxadiazole ring. |

References

-

Title: Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications Source: Targets in Heterocyclic Systems (2020) URL: [Link]

- Title: EP0641797A1 - Cephem derivatives and antimicrobial agents containing the same Source: Google Patents / European Patent Office URL

Sources

Application Note: Comprehensive Analytical Characterization of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine

Abstract

This document provides a detailed guide for the comprehensive analytical characterization of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry.[1] The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, quality, and stability of this chemical entity. This guide emphasizes the rationale behind method selection and integrates a multi-technique approach, including chromatography, mass spectrometry, NMR spectroscopy, and thermal analysis, to build a complete quality profile in line with regulatory expectations.

Introduction: The Imperative for Rigorous Characterization

3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine belongs to the oxadiazole class of heterocycles, which are recognized for their diverse pharmacological activities and are core scaffolds in many pharmaceutical compounds.[2][3][4][5] Given its structure—comprising a basic pyridine ring and a polar oxadiazole-amine moiety—this compound presents unique analytical challenges, particularly in achieving adequate chromatographic retention and separation from potential impurities.[6]

Robust and reliable analytical methods are the cornerstone of drug development. They are essential for confirming the chemical structure, quantifying the purity, identifying impurities, and assessing the physicochemical properties that influence bioavailability and stability. The validation of these analytical procedures is critical to demonstrate their suitability for their intended purpose, a requirement mandated by regulatory bodies worldwide.[7][8][9][10][11] This guide provides a strategic workflow for the complete characterization of this molecule.

Strategic Workflow for Characterization

A logical, phased approach ensures that foundational data informs subsequent, more complex analyses. Our recommended workflow integrates various analytical techniques to build a comprehensive data package.

Caption: Overall workflow for the analytical characterization of a new chemical entity.

Part I: Structural Elucidation and Identification

The first critical step is the unambiguous confirmation of the chemical structure. This is achieved by combining data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, which is a primary identity test. Electrospray ionization (ESI) is the preferred technique for this polar, nitrogen-containing molecule as it is a soft ionization method that typically yields a prominent protonated molecular ion [M+H]⁺.[12] High-resolution mass spectrometry (HRMS) is recommended to provide an accurate mass measurement, which can confirm the elemental composition.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a ~0.1 mg/mL solution of the sample in a mixture of 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the protonation of the basic pyridine nitrogen, enhancing the ESI signal.

-

Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Infusion Parameters:

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 20 psi

-

Drying Gas (N₂): 5 L/min at 300 °C

-

-

Data Analysis:

-

Identify the [M+H]⁺ ion. For C₇H₆N₄O, the expected monoisotopic mass is 162.0542 g/mol . The [M+H]⁺ ion should be observed at m/z 163.0615.[13]

-

Confirm that the measured accurate mass is within a 5 ppm tolerance of the theoretical mass.

-

Observe fragmentation patterns in MS/MS mode. Common fragmentation for nitrogen heterocycles involves the loss of small neutral molecules like HCN.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides the definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies the carbon atoms. 2D NMR techniques (like COSY and HSQC) can establish connectivity between atoms. The chemical shifts are highly sensitive to the electronic environment, making NMR an excellent tool for identifying isomers.[2][16][17]

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for polar compounds containing exchangeable amine protons.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Data Acquisition: Acquire standard ¹H, ¹³C, and optionally, COSY and HSQC spectra.

-

Data Analysis & Expected Signals:

-

¹H NMR: Expect signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.5-8.7 ppm) and a broad singlet for the amine (-NH₂) protons (which is D₂O exchangeable).[18] The pyridine ring will show a characteristic AA'BB' or doublet-of-doublets pattern for the 4-substituted ring.

-

¹³C NMR: Expect signals for the two distinct carbons of the oxadiazole ring (typically δ 155-168 ppm) and the carbons of the pyridine ring.[16]

-

| Assignment | Expected ¹H Shift (ppm, DMSO-d₆) | Expected ¹³C Shift (ppm, DMSO-d₆) |

| Pyridine C2-H, C6-H | ~8.7 (d) | ~150 |

| Pyridine C3-H, C5-H | ~7.8 (d) | ~122 |

| Pyridine C4 | - | ~140 |

| Oxadiazole C3 | - | ~165 |

| Oxadiazole C5 | - | ~160 |

| Amine -NH₂ | ~7.5 (br s) | - |

Note: Exact chemical shifts are dependent on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2] For 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine, it can confirm the presence of the N-H bonds of the amine, C=N bonds of the heterocycles, and C-O-C linkage of the oxadiazole ring.

Protocol: FTIR-ATR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis & Expected Bands:

Part II: Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of pharmaceutical compounds.[19][20]

HPLC Method Development Strategy